

CUDC-101 drug classification and chemical taxonomy

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Compound Focus: Cudc-101

CAS No.: 1012054-59-9

Cat. No.: S547933

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Chemical Taxonomy & Properties

The following table outlines the key chemical and physical characteristics of **CUDC-101**.

Property	Description
Chemical Name	Not specified in search results, referred to as CUDC-101.
CAS Number	1012054-59-9 [1]
Molecular Formula	C ₂₄ H ₂₆ N ₄ O ₄ [2]
Molecular Weight	434.49 g/mol [2]
Solubility	Soluble in DMSO [3] [2]. Insoluble in water and ethanol [2].
Physical Form	White to off-white solid [3]
Storage	-20°C [3]
SMILES	<chem>COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO</chem> [3]

Experimental Protocols for Key Assays

For research use, specific protocols have been established to evaluate the efficacy of **CUDC-101**.

Determining Anti-Proliferative Activity (IC₅₀)

This protocol determines the concentration of **CUDC-101** that inhibits 50% of cell proliferation [4] [1] [2].

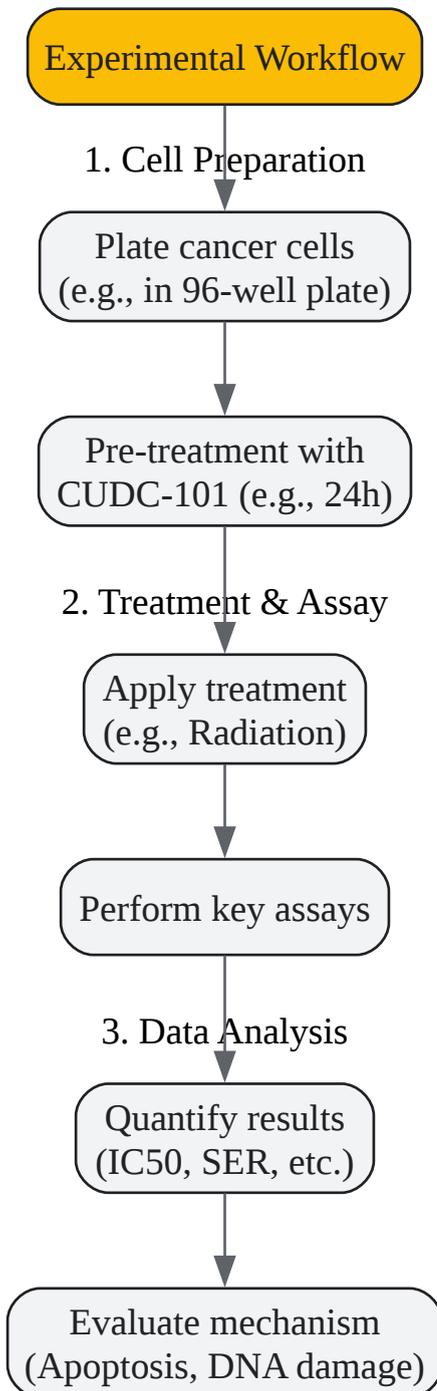
- **Cell Lines:** Various human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2).
- **Procedure:**
 - Plate cells in 96-well plates (5,000-10,000 cells/well).
 - Treat with a concentration gradient of **CUDC-101** (e.g., 0.16 μ M to 20 μ M) for 72 hours. Culture is often done in low-serum (e.g., 0.5% FBS) conditions [2].
 - Assess cell viability using ATP-based (e.g., ATPlite kit) or MTT assays [4] [1].
 - Calculate IC₅₀ values from the dose-response curve.

Radiation Sensitization Protocol

This method evaluates how **CUDC-101** enhances the effect of radiotherapy [4].

- **Cell Lines & Treatment:** Triple-negative breast cancer cell line (e.g., MDA-MB-231) pre-treated with **CUDC-101** 24 hours **before** irradiation.
- **Radiation:** Expose cells to proton or X-ray radiation (e.g., 2 Gy dose).
- **Analysis:**
 - **Clonogenic Survival Assay:** Measure the ability of single cells to form colonies post-treatment.
 - **γ -H2AX Foci Assay:** Quantify DNA double-strand breaks by immunostaining for the γ -H2AX protein.
 - **Apoptosis & Cell Cycle:** Use flow cytometry for Annexin V staining (apoptosis) and propidium iodide staining (cell cycle phase).

The experimental workflow for these key assays can be visualized as follows:



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Research Application & Mechanism Insights

CUDC-101's multi-target nature makes it a promising candidate for overcoming resistance in difficult-to-treat cancers.

- **Overcoming Drug Resistance:** By concurrently inhibiting HDAC, EGFR, and HER2, **CUDC-101** can suppress multiple survival pathways that cancer cells use to evade single-target therapies [4] [5].
- **Synergistic Action:** The drug's HDAC inhibitory activity can reverse epigenetic changes that silence tumor suppressor genes, while its kinase inhibition directly blocks proliferative signals [5].
- **Key Findings:** Research shows **CUDC-101** is effective in **triple-negative breast cancer (TNBC)**, a subtype often lacking targeted therapy options, by enhancing response to both proton and X-ray radiation [4]. It also inhibits the activity of the **androgen receptor variant AR-V7**, a key driver of resistance in castration-resistant prostate cancer (CRPC) [5].

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References

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